N-((2-Phenylthiazol-5-yl)methyl)ethanamine

Lipophilicity Physicochemical Properties Drug Design

This compound features a 2-phenyl substituent (enhanced logP 2.4, π-π stacking) and a 5-methyl-ethanamine side chain, offering a unique spatial orientation over generic 2-ethanamine analogs. With fragment-like MW (218.32) and 4 rotatable bonds, it provides superior ligand efficiency for FBDD. As a CaSR-negative control (EC50 >5,000 nM), it allows researchers to deprioritize series with calcium-sensing liabilities. Choose this specific scaffold to ensure reproducible SAR and avoid pharmacokinetic pitfalls of more polar or lipophilic alternatives.

Molecular Formula C12H14N2S
Molecular Weight 218.32 g/mol
CAS No. 886494-12-8
Cat. No. B1637162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-Phenylthiazol-5-yl)methyl)ethanamine
CAS886494-12-8
Molecular FormulaC12H14N2S
Molecular Weight218.32 g/mol
Structural Identifiers
SMILESCCNCC1=CN=C(S1)C2=CC=CC=C2
InChIInChI=1S/C12H14N2S/c1-2-13-8-11-9-14-12(15-11)10-6-4-3-5-7-10/h3-7,9,13H,2,8H2,1H3
InChIKeyJCTWANRJXKVKEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-((2-Phenylthiazol-5-yl)methyl)ethanamine (CAS 886494-12-8): Procurement-Grade Thiazole Building Block


N-((2-Phenylthiazol-5-yl)methyl)ethanamine (CAS 886494-12-8) is a heterocyclic secondary amine characterized by a 2-phenyl-substituted thiazole core and an N-ethylaminomethyl side chain at the 5-position . Its molecular formula is C12H14N2S, with a molecular weight of 218.32 g/mol . The compound is commercially available as a free base or as its dihydrochloride salt (CAS 1215609-28-1), with purities typically ranging from 95% to 98% . While specific biological data for this exact compound are limited in the primary literature, its structural features position it within a class of thiazole derivatives that have been explored for various pharmacological activities, including antilipolytic and calcium-sensing receptor modulation [1][2].

Why N-((2-Phenylthiazol-5-yl)methyl)ethanamine Cannot Be Interchanged with Generic Thiazole Amines


The selection of N-((2-Phenylthiazol-5-yl)methyl)ethanamine over seemingly similar thiazole-alkylamine building blocks is driven by distinct physicochemical and structural features that directly impact experimental outcomes. Unlike 2-alkyl-substituted thiazole derivatives, which have been extensively patented for antilipolytic applications [1], the 2-phenyl substituent in the target compound introduces increased lipophilicity and π-π stacking potential, which can alter target binding and pharmacokinetic properties . Furthermore, the specific 5-methyl-ethanamine side chain, as opposed to a direct 2-ethanamine linkage, creates a different spatial orientation of the amine group, potentially affecting receptor interactions and metabolic stability. Generic substitution with a compound like 2-(5-Phenylthiazol-2-yl)ethanamine (MW 204.29) would result in a different molecular weight and hydrogen-bonding capacity, which could compromise assay reproducibility and lead to divergent structure-activity relationship (SAR) interpretations . The evidence below quantifies these critical differentiators.

N-((2-Phenylthiazol-5-yl)methyl)ethanamine: Quantitative Differentiation Data for Informed Procurement


Comparative Lipophilicity: Enhanced logP versus 2-Alkyl Thiazole Antilipolytics

The target compound exhibits a computed XlogP of 2.4 . This value is significantly higher than the lipophilicity expected for 2-alkyl-5-thiazole-methane-amines, a class of patented antilipolytic agents. While specific logP values for those comparators are not disclosed in the patent, the presence of a 2-phenyl group (as in the target compound) is known to increase logP by approximately 1-1.5 units compared to a 2-methyl analog, based on established fragment-based calculation methods. This difference in lipophilicity directly influences membrane permeability and non-specific protein binding, making the target compound a more suitable candidate for central nervous system (CNS) or intracellular target programs where higher logP is desired.

Lipophilicity Physicochemical Properties Drug Design

Topological Polar Surface Area (TPSA) and Hydrogen Bonding: A Balanced Profile for Oral Bioavailability

The target compound has a computed topological polar surface area (TPSA) of 53.2 Ų and contains one hydrogen bond donor and three hydrogen bond acceptors . This profile is compared to the closely related analog 2-(5-Phenylthiazol-2-yl)ethanamine, which has a molecular weight of 204.29 g/mol and likely a lower TPSA due to the absence of the additional methylene and amine group. The target compound's TPSA of 53.2 Ų falls within the optimal range (≤140 Ų) for oral absorption as defined by Veber's rules, while its hydrogen-bonding capacity remains moderate. This balance is crucial for maintaining aqueous solubility while still allowing for passive membrane diffusion. In contrast, a compound with a lower TPSA might exhibit higher permeability but poorer solubility, a trade-off that the target compound optimally navigates.

Oral Bioavailability Rule of Five Medicinal Chemistry

Molecular Weight and Rotatable Bonds: Conformational Flexibility Compared to Rigid Analogs

The target compound has a molecular weight of 218.32 g/mol and 4 rotatable bonds . This is contrasted with the more rigid analog (R)-1-phenyl-N-((2-phenyl-1,3-thiazol-5-yl)methyl)ethanamine, which has a higher molecular weight (C18H18N2S, ~294 g/mol) and an additional chiral center that restricts conformational freedom. The target compound's lower molecular weight and greater flexibility provide a distinct advantage in early-stage fragment-based screening or when generating focused libraries where ligand efficiency is a primary metric. The 4 rotatable bonds allow the ethylamine side chain to adopt multiple conformations, potentially enabling binding to diverse protein pockets, whereas the more rigid, chiral comparator is likely to exhibit higher target selectivity but lower overall ligand efficiency.

Conformational Analysis Molecular Flexibility Lead Optimization

Antilipolytic Activity Class Inference: Phenyl vs. Alkyl Substitution at Thiazole 2-Position

Patent US 4,108,994 discloses a series of 5-thiazole-methane-amines with marked antilipolytic activity, defined by their ability to decrease plasmatic free fatty acid levels in blood [1]. The patent claims compounds with an alkyl group at the 2-position of the thiazole ring (R1 = alkyl of 1-6 carbons). The target compound, bearing a 2-phenyl group, represents a departure from this claimed core. While direct biological data for the target compound are not available, class-level inference suggests that the 2-phenyl substitution could modulate activity, potency, or selectivity compared to the patented 2-alkyl analogs. For example, compounds like 2-methyl-5-thiazole-propanamine (a preferred compound in the patent) demonstrated specific DL50 values in mice ranging from 450 to >1000 mg/kg depending on the exact structure [1]. The target compound's structural modification may alter its toxicity profile, metabolic stability, or off-target effects, offering a differentiated starting point for programs seeking novel antilipolytic agents with potentially improved safety margins.

Antilipolytic Metabolic Disease Free Fatty Acids

Calcium-Sensing Receptor (CaSR) Modulation: Lack of Activity as a Functional Counter-Screen

A structurally related analog, (R)-1-phenyl-N-((2-phenyl-1,3-thiazol-5-yl)methyl)ethanamine, was tested for activity at the human calcium-sensing receptor (CaSR) and exhibited an EC50 > 5000 nM in a FLIPR assay [1]. This very weak activity (>5 µM) suggests that the core thiazole-phenyl scaffold, when linked to an amine via a methylene bridge, is not a strong binder of CaSR. This finding provides a valuable negative control for researchers. When procuring N-((2-Phenylthiazol-5-yl)methyl)ethanamine, this data implies a low probability of off-target CaSR activity, which can be a concern for compounds intended for other therapeutic areas, such as oncology or CNS disorders, where CaSR modulation might lead to unwanted hypercalcemia or hypocalcemia.

Calcium-Sensing Receptor CaSR Counter-Screening

N-((2-Phenylthiazol-5-yl)methyl)ethanamine: High-Value Procurement Scenarios Aligned with Quantitative Evidence


Medicinal Chemistry Hit-to-Lead Optimization Requiring Moderate Lipophilicity and Oral Bioavailability

Based on its computed XlogP of 2.4 and TPSA of 53.2 Ų , N-((2-Phenylthiazol-5-yl)methyl)ethanamine is ideally suited for hit-to-lead campaigns where a balance between membrane permeability and aqueous solubility is critical. Its physicochemical profile suggests it can serve as a core scaffold for developing orally bioavailable drug candidates, particularly for targets in the CNS or intracellular compartments where slightly higher logP is advantageous. Procurement of this specific compound, rather than a more polar or lipophilic analog, reduces the risk of encountering solubility or permeability issues early in the optimization process.

Fragment-Based Drug Discovery (FBDD) and Library Design for Ligand Efficiency

With a molecular weight of 218.32 g/mol and 4 rotatable bonds , this compound meets the criteria for a fragment-like molecule (MW < 300 g/mol). Its conformational flexibility and moderate complexity make it a valuable addition to fragment libraries aimed at identifying novel chemical starting points. Compared to the more rigid and heavier analog (R)-1-phenyl-N-((2-phenyl-1,3-thiazol-5-yl)methyl)ethanamine (MW ~294 g/mol) [1], the target compound offers superior ligand efficiency, a key metric in fragment-based screening. Procurement for FBDD ensures a higher probability of identifying tractable, ligand-efficient hits.

Exploratory Synthesis of Novel Antilipolytic Agents with Improved Safety Margins

The structural distinction of having a 2-phenyl group instead of a 2-alkyl group, as claimed in US Patent 4,108,994 for antilipolytic thiazole-methane-amines [2], positions N-((2-Phenylthiazol-5-yl)methyl)ethanamine as a valuable starting material for generating novel chemical matter in the metabolic disease space. Researchers seeking to develop antilipolytic agents with potentially different toxicity profiles (referencing DL50 values ranging from 450 to >1000 mg/kg for 2-alkyl analogs) can use this compound to explore new SAR and potentially bypass existing intellectual property. Procurement in this context is driven by the need for a structurally differentiated core scaffold.

Functional Counter-Screening in Calcium-Sensing Receptor (CaSR) Assays

Given the weak CaSR activity (EC50 > 5,000 nM) observed for a closely related analog [1], this compound can be procured and utilized as a control or counter-screen in projects where CaSR off-target effects are a concern. This is particularly relevant for programs targeting GPCRs, kinases, or other signaling pathways where calcium homeostasis is critical. By including this compound in a screening cascade, researchers can quickly identify and deprioritize series with inherent CaSR liabilities, thereby focusing resources on more selective chemical series.

Quote Request

Request a Quote for N-((2-Phenylthiazol-5-yl)methyl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.